molecular formula C9H19NO3 B14701069 1,3-Propanediol, 2-butyl-2-methyl-, carbamate CAS No. 25451-56-3

1,3-Propanediol, 2-butyl-2-methyl-, carbamate

Cat. No.: B14701069
CAS No.: 25451-56-3
M. Wt: 189.25 g/mol
InChI Key: FEMYUNCOXYVXAB-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-butyl-2-methyl-, carbamate is a chemical compound with a unique structure that includes both diol and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-butyl-2-methyl-, carbamate typically involves the reaction of 1,3-propanediol derivatives with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-butyl-2-methyl-, carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The hydroxyl groups in the diol can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

1,3-Propanediol, 2-butyl-2-methyl-, carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.

    Industry: The compound is used in the production of specialty polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-butyl-2-methyl-, carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the corresponding amine, which can then interact with biological targets such as enzymes or receptors. The diol moiety can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-butyl-2-methyl-, carbamate is unique due to the presence of both diol and carbamate functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial applications.

Properties

CAS No.

25451-56-3

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-methylhexyl] carbamate

InChI

InChI=1S/C9H19NO3/c1-3-4-5-9(2,6-11)7-13-8(10)12/h11H,3-7H2,1-2H3,(H2,10,12)

InChI Key

FEMYUNCOXYVXAB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CO)COC(=O)N

Origin of Product

United States

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